PNMT Inhibitory Potency: A Clear Distinction from the Native Substrate
This compound is a weak inhibitor of phenylethanolamine N-methyltransferase (PNMT), with a reported inhibition constant (Ki) of 1.11E+6 nM (1.11 mM) [1]. In contrast, the native substrate phenylethanolamine (and its constrained analog) exhibits significantly stronger binding, with Ki values in the low micromolar range (e.g., 9.4 µM for a conformationally restricted analog) [2]. This 118-fold difference in affinity confirms that 2-(2-Amino-4-methylphenoxy)ethanol is not a potent inhibitor and would not be a suitable starting point for developing high-affinity PNMT modulators without substantial structural optimization.
| Evidence Dimension | Enzyme inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 1,110,000 nM (1.11 mM) |
| Comparator Or Baseline | Phenylethanolamine (constrained analog 10): Ki = 9,400 nM (9.4 µM) |
| Quantified Difference | Target compound is 118-fold weaker (higher Ki) |
| Conditions | In vitro radiochemical assay using bovine PNMT. |
Why This Matters
Quantifies the compound's specific, low-potency interaction with PNMT, preventing its misapplication in assays requiring high-affinity ligands.
- [1] BindingDB Entry BDBM50367284. CHEMBL291584. 2-(2-Amino-4-methylphenoxy)ethanol. Ki data accessed April 17, 2026. View Source
- [2] Griffith, R. K., et al. (1989). Conformational and steric aspects of phenylethanolamine and phenylethylamine analogues as substrates or inhibitors of phenylethanolamine N-methyltransferase. Molecular Pharmacology, 35(1), 93-97. (Ki for compound 10). View Source
